molecular formula C7H8ClN B014550 4-Chloro-3-methylaniline CAS No. 7149-75-9

4-Chloro-3-methylaniline

Cat. No. B014550
CAS RN: 7149-75-9
M. Wt: 141.6 g/mol
InChI Key: HIHCTGNZNHSZPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-3-methylaniline and its derivatives often involves palladium(0) catalyzed Suzuki cross-coupling reactions, allowing for the incorporation of various functional groups under mild reaction conditions, resulting in considerable yields (Rizwan et al., 2021). Other methods include multi-step processes involving selective nitration, condensation, the Gould-Jacobs reaction, and chlorination to achieve the desired product (You Qidong, 2009).

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylaniline has been explored through various spectroscopic methods, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These studies provide detailed vibrational assignments and analysis, contributing to a deeper understanding of the compound's molecular geometry and interactions, such as NH-π and the influence of chlorine and methyl groups (Arjunan & Mohan, 2008).

Chemical Reactions and Properties

The reactivity of 4-Chloro-3-methylaniline has been investigated in the context of its participation in various chemical reactions. For instance, its role in the synthesis of N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives showcases its utility in generating compounds with non-linear optical properties, highlighting the compound's versatile reactivity and potential applications in material science (Rizwan et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of 4-Chloro-3-methylaniline, such as its vibrational spectra, have been conducted using FTIR and FT-Raman spectroscopy. These studies provide insights into the compound's structural characteristics, vibrational modes, and the effects of substitution on the benzene ring, contributing to a comprehensive understanding of its physical properties (Ramalingam & Periandy, 2011).

Chemical Properties Analysis

The chemical properties of 4-Chloro-3-methylaniline have been explored through studies on its synthesis and reactivity. Notably, its involvement in the generation of compounds with significant non-linear optical properties through palladium(0) catalyzed Suzuki cross-coupling reactions underscores the compound's valuable chemical properties and utility in various applications (Rizwan et al., 2021).

Scientific Research Applications

  • Binding and Metabolism in Carcinogenesis : Hill, Shih, and Struck (1979) reported that 4-chloro-2-methylaniline, a carcinogen, is extensively bound to proteins, DNA, and RNA in rat liver. This process involves enzymatic activity in microsomes, leading to irreversible binding and activation (Hill, Shih, & Struck, 1979).

  • Synthesis of Complexes and Derivatives :

    • Yurdakul and Sen (1999) studied metal tetracyanonickelate complexes with 3-chloro-4-methylaniline molecules directly bound to metal, demonstrating promising structures and magnetic moments (Yurdakul & Sen, 1999).
    • Qidong (2009) synthesized 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline from 4-methylaniline, achieving a 20% yield and confirming structures via mass and 1HNMR spectrometry (Qidong, 2009).
    • Li (2002) synthesized N-(4-Chloro-3-tolyl)-N′-methylurea with high conversion and yield, suggesting potential in pharmaceutical applications (Li, 2002).
  • Vibrational Spectroscopy Analysis :

    • Arjunan and Mohan (2009) and (2008) investigated the vibrational frequencies of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, providing insights into NH-pi interactions and the influence of bulky chlorine and methyl groups on amino group vibrational modes (Arjunan & Mohan, 2009) (Arjunan & Mohan, 2008).
  • Pharmaceutical and Industrial Applications :

    • Splendiani et al. (2000) developed an extractive membrane bioreactor technology for degrading 3-chloro-4-methylaniline in industrial wastewater, achieving 100% extraction and mineralization, indicating its significance in environmental applications (Splendiani et al., 2000).
  • Safety Considerations in Chemical Processing :

    • Kotoyori, Tsurumi, Ueno, and Nishihara (1975) highlighted the importance of using safety valves to prevent unexpected reactions and explosions during the distillation of chlorinated aromatic amines, including 4-chloro-2-methylaniline (Kotoyori et al., 1975).

Safety And Hazards

4-Chloro-3-methylaniline is harmful if swallowed and toxic in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction .

Future Directions

While specific future directions for 4-Chloro-3-methylaniline are not mentioned in the search results, it’s worth noting that research into halogenated anilines and their potential applications in various fields, including medicinal chemistry and materials science, is ongoing .

properties

IUPAC Name

4-chloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCTGNZNHSZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073377
Record name 4-Chloro-3-methylaniline
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Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylaniline

CAS RN

7149-75-9
Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name Benzenamine, 4-chloro-3-methyl
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Record name 4-CHLORO-3-METHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
V Arjunan, S Mohan - Journal of Molecular Structure, 2008 - Elsevier
The Fourier transform infrared (FTIR) and FT-Raman spectra of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline have been recorded in the range 4000–400 and 4000–100cm −1 …
M Karabacak, M Kurt, M Çınar, A Coruh - Molecular Physics, 2009 - Taylor & Francis
… Recently, FT-IR and FT-Raman and ab initio analysis of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline was published Citation26. The polarized Raman and Infrared spectra of 2-…
Y Lin, J Zhou, J Tang, W Tang - researchgate.net
… The 4-chloro-3-methylaniline (5 g, 100 mmol) was dissolved in 1,2-dichloroethane (20 mL), the mixture was dropping in previous solution. The reaction mixture was allowed to stir at 80 …
Number of citations: 0 www.researchgate.net
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
U Chaithanya, S Foro, BT Gowda - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… The solution of succinic anhydride (0.01 mole) in toluene (25 ml) was treated dropwise with the solution of 4-chloro-3-methylaniline (0.01 mole) also in toluene (20 ml) with constant …
Number of citations: 11 scripts.iucr.org
Y Lin, J Zhou, J Tang, W Tang - Se pu= Chinese Journal of …, 2016 - europepmc.org
… To explore the functionalization of phenylcarbamoylated β-cyclodextrin CSPs on their enantioselectivities, 4-chloro-3-methylaniline and 5-chloro-2-methyl phenyl isocyanate were …
Number of citations: 2 europepmc.org
LD Freedman, GO Doak - The Journal of Organic Chemistry, 1965 - ACS Publications
There are several reasons for questioning thecorrect-ness of Melchiker’s conclusions. In the reaction of electrophilic reagents with o-chlorotoluene, the entering group tendsto go mainly …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
V Arjunan, MK Marchewka, A Pietraszko… - Spectrochimica Acta Part …, 2012 - Elsevier
The structural investigations of the molecular complex of 2-methyl-4-nitroaniline with trichloroacetic acid, namely 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid (C 11 H …
N Choudhary, S Bee, A Gupta, P Tandon - Computational and Theoretical …, 2013 - Elsevier
The structure and the vibrational frequencies of the fundamental modes of the optimized geometry of N-(phenyl)-2,2-dichloroacetamide (NPA), N-(2-chloro phenyl)-2,2-…
X Liu, Y Liu, G Zhao, Y Zhang, L Liu, J Wang… - Frontiers in …, 2021 - frontiersin.org
… The kinetic parameters K m and V max were determined using hydralazine, isoniazid, 4-amino salicylic acid, and 4-chloro-3-methylaniline as substrates, and the T m , T agg and size …
Number of citations: 3 www.frontiersin.org

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